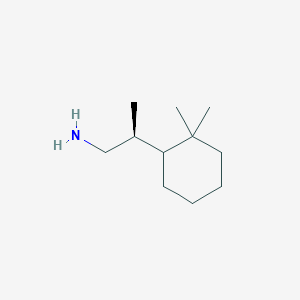
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine, also known as DMCPA, is a chiral amine compound that has been gaining attention in the scientific community due to its potential applications in the field of drug discovery. DMCPA is a cyclic secondary amine that contains a cyclohexyl ring and a propan-1-amine group. This compound is interesting because of its unique chemical structure and its potential to act as a chiral building block in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is not well understood. However, it is believed that this compound may act as a chiral auxiliary in the synthesis of pharmaceuticals, which can improve the enantiomeric purity of the final product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is believed that this compound may have minimal toxicity and may not cause significant adverse effects in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in laboratory experiments include its potential to act as a chiral building block in the synthesis of pharmaceuticals and its minimal toxicity. However, the limitations of using this compound in laboratory experiments include its limited availability and high cost.
Orientations Futures
There are several future directions for the study of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine. These include:
1. Further investigation of the mechanism of action of this compound in the synthesis of pharmaceuticals.
2. Development of new synthetic methods for this compound that are more efficient and cost-effective.
3. Study of the potential use of this compound in the synthesis of chiral ligands for asymmetric catalysis.
4. Investigation of the potential biological activity of this compound and its derivatives.
5. Study of the potential use of this compound in the synthesis of chiral polymers and materials.
Conclusion:
This compound is a chiral amine compound that has potential applications in the field of drug discovery. This compound can be synthesized using a variety of methods and can act as a chiral building block in the synthesis of pharmaceuticals. This compound has minimal toxicity and may not cause significant adverse effects in laboratory experiments. Further research is needed to fully understand the potential applications of this compound and its derivatives.
Méthodes De Synthèse
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine can be synthesized using a variety of methods, including asymmetric hydrogenation, chiral pool synthesis, and resolution of racemic mixtures. Asymmetric hydrogenation involves the use of a chiral catalyst to selectively hydrogenate a precursor compound to form this compound with high enantiomeric purity. Chiral pool synthesis involves the use of chiral starting materials, such as natural amino acids, to synthesize this compound. Resolution of racemic mixtures involves the separation of the two enantiomers of this compound using chiral chromatography or other separation techniques.
Applications De Recherche Scientifique
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has been studied for its potential applications in the field of drug discovery. This compound can be used as a chiral building block in the synthesis of pharmaceuticals, which can improve the efficacy and safety of drugs. This compound has also been studied for its potential use in the synthesis of chiral ligands for asymmetric catalysis.
Propriétés
IUPAC Name |
(2S)-2-(2,2-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCVICKMRMKCCF-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485630.png)
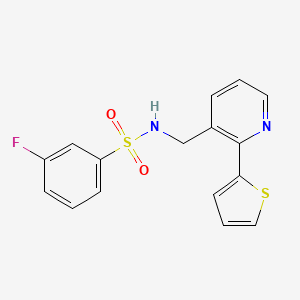
![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetic acid](/img/structure/B2485633.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2485635.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2485636.png)
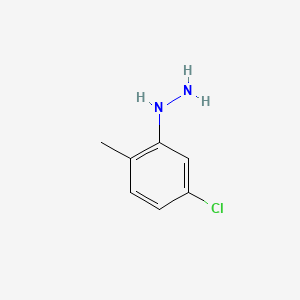
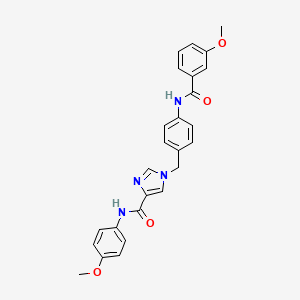
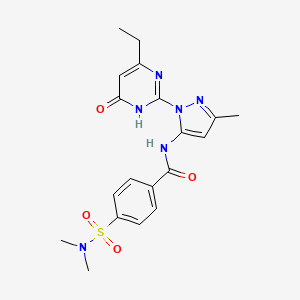

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2485646.png)
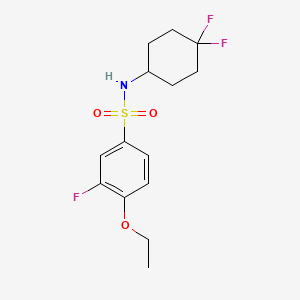
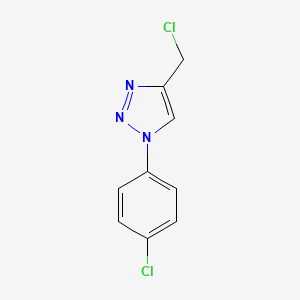
![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485649.png)
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]but-2-ynamide](/img/structure/B2485652.png)